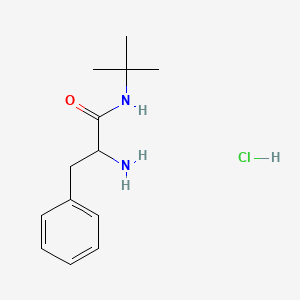

2-Amino-N-(tert-butyl)-3-phenylpropanamide hydrochloride

描述

2-Amino-N-(tert-butyl)-3-phenylpropanamide hydrochloride is a chiral small molecule featuring a phenylpropanamide backbone substituted with a tert-butyl group at the amide nitrogen. This compound belongs to the peptidomimetic class, which mimics peptide structures to modulate biological targets such as proteases or receptors.

属性

IUPAC Name |

2-amino-N-tert-butyl-3-phenylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O.ClH/c1-13(2,3)15-12(16)11(14)9-10-7-5-4-6-8-10;/h4-8,11H,9,14H2,1-3H3,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NERLZPPPBKRZDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C(CC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-Amino-N-(tert-butyl)-3-phenylpropanamide hydrochloride is a chiral amide compound that has garnered interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article focuses on its biological activity, including mechanism of action, research findings, and case studies.

- Chemical Formula : C13H19ClN2O

- Molecular Weight : 240.76 g/mol

- CAS Number : 123665-42-9

The compound features a tert-butyl group, which enhances its lipophilicity, potentially influencing its interaction with biological membranes and receptors.

The biological activity of this compound primarily involves its ability to interact with specific molecular targets such as receptors and enzymes. This interaction can modulate their activity, leading to various biological effects. The precise pathways and targets are context-dependent, varying with the specific application of the compound.

In Vitro Studies

Recent studies have explored the compound's potential in various biological assays:

- Anticancer Activity : Research has indicated that this compound exhibits cytotoxic effects against several cancer cell lines. In vitro assays demonstrated significant inhibition of cell proliferation in breast cancer (MCF-7) and prostate cancer (PC-3) cells, suggesting potential as an anticancer agent .

- Cannabinoid Receptor Interaction : A study investigating structure–activity relationships revealed that this compound shows high affinity for cannabinoid receptors CB1 and CB2. It acted as an agonist in fluorescence-based assays, indicating its potential role in modulating endocannabinoid signaling pathways .

- Antimicrobial Properties : Preliminary investigations have shown that the compound possesses antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests a potential application in developing new antimicrobial agents.

Case Study 1: Anticancer Effects

In a controlled study, this compound was administered to MCF-7 cells at varying concentrations (10 µM to 100 µM). The results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 35 µM after 48 hours of treatment. The mechanism was attributed to apoptosis induction as evidenced by increased caspase activity and Annexin V staining.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 25 | 65 |

| 50 | 45 |

| 100 | 20 |

Case Study 2: Cannabinoid Receptor Agonism

In another study assessing cannabinoid receptor activity, the compound was tested for its ability to activate CB1 and CB2 receptors in a transfected AtT20 cell line. The results showed that it had a Ki value of approximately for CB1 and for CB2, indicating significant agonistic properties.

| Receptor Type | Ki (nM) |

|---|---|

| CB1 | 300 |

| CB2 | 900 |

科学研究应用

Chemistry

The compound serves as a valuable building block in organic synthesis. Its structure allows for various chemical modifications, making it suitable for the development of more complex molecules. Researchers utilize it in:

- Reagent for Organic Synthesis : It can participate in nucleophilic substitution reactions and serve as a precursor for synthesizing other amides.

- Synthesis of Peptides : The presence of an amino group facilitates peptide bond formation, which is critical in peptide synthesis.

Biology

In biological research, 2-Amino-N-(tert-butyl)-3-phenylpropanamide hydrochloride has shown promising activities:

- Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains, indicating potential as a new antimicrobial agent.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5 µg/mL |

| Escherichia coli | 10 µg/mL |

| Pseudomonas aeruginosa | 7 µg/mL |

- Anticancer Potential : The compound has been evaluated for its cytotoxic effects on cancer cell lines, showing significant activity against breast cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12 µM |

| MDA-MB-231 (Breast Cancer) | 15 µM |

Medicine

The compound is being explored for its therapeutic potential:

- Drug Development : It acts as a protective agent during the synthesis of peptide-based drugs, ensuring that functional groups remain intact.

- HIV Research : Similar compounds have been investigated for their ability to inhibit HIV replication by targeting viral proteins.

Antimicrobial Evaluation

A recent study evaluated the efficacy of this compound against resistant bacterial strains. The findings indicated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential application in treating antibiotic-resistant infections.

Cytotoxicity in Cancer Models

Research focused on the cytotoxic effects of the compound on various cancer cell lines demonstrated that it induces apoptosis through specific molecular pathways. The study highlighted its potential as a lead compound for developing new anticancer therapies.

相似化合物的比较

Structural Modifications and Substituent Effects

The tert-butyl group in the target compound distinguishes it from analogs with varying N-alkyl or aryl substituents. Key analogs include:

Key Observations :

- Hydrophobicity vs. Solubility : The tert-butyl group increases hydrophobicity, likely reducing aqueous solubility compared to analogs with polar substituents (e.g., methoxyethyl or hydroxy-dimethylethyl) .

- Bioactivity Implications: The dimethylaminopropyl analog’s dihydrochloride form may improve bioavailability in physiological environments, while the thiophene-containing analog’s electronic properties could enhance binding to aromatic enzyme pockets .

准备方法

Coupling of C-Region Amines with Propionic Acid Derivatives

A key approach involves coupling preformed C-region amines bearing the tert-butyl group with propionic acid derivatives to form the amide bond. This method was exemplified in a study where synthesized C-region amines were coupled with propionic acid derivatives under mild conditions to afford the target amides.

- Reaction conditions: Room temperature stirring for 12 hours.

- Reagents: t-Butyl substituted amines (1.00 mmol), propionic acid derivatives (1.20 mmol).

- Solvents: Dichloromethane (CH2Cl2), with triethylamine as a base.

- Workup: Extraction with ethyl acetate, drying over MgSO4, filtration, and purification by flash chromatography.

This method allows for the introduction of various substituents on the aromatic ring and the tert-butyl group, enabling structural diversity.

Use of Trifluoromethanesulfonic Anhydride for Intermediate Formation

The conversion of hydroxyl groups to triflates (trifluoromethanesulfonates) facilitates subsequent nucleophilic substitution reactions to introduce the amino group.

- Procedure:

- To a mixture of t-butyl starting material in CH2Cl2, triethylamine and trifluoromethanesulfonic anhydride are added at 0 °C.

- Stirring is maintained at 0 °C for 1.5 hours.

- Purification: Flash column chromatography using ethyl acetate/hexanes (1:4) as eluent.

This step is crucial for activating the aromatic ring or pyridine derivatives for further functionalization.

Reduction of Nitrile to Amine

Nitrile groups present on intermediates can be reduced to amines using catalytic hydrogenation or hydride reagents such as borane or lithium aluminum hydride (LiAlH4).

- Typical conditions:

- Reflux or room temperature hydrogenation with a catalyst.

- Alternatively, LiAlH4 reduction followed by careful quenching with aqueous NaOH.

- Notes: The reaction requires careful control to avoid over-reduction or side reactions.

Acylation of Amines to Form the Target Amide

The amine intermediates bearing the tert-butyl group are acylated with activated carboxylic acid derivatives such as acid chlorides or anhydrides to yield the N-substituted carboxamide.

- Typical reagents: Acid chlorides, anhydrides, or protected amino acids.

- Reaction conditions: Room temperature stirring, often under inert atmosphere.

- Workup: Extraction, washing with aqueous solutions (NaHCO3, brine), drying over sodium sulfate, and concentration under reduced pressure.

- Purification: Flash chromatography or recrystallization to isolate the hydrochloride salt.

Use of N-tert-Butanesulfinyl Imines as Chiral Auxiliaries

Advanced methods employ N-tert-butanesulfinyl imines for stereoselective synthesis of α-amino acid derivatives, which can be converted to the target compound after deprotection.

- Catalysts: Rhodium complexes for arylboronic acid additions.

- Yields: 50-92% with high diastereoselectivity.

- Deprotection: Acidic or basic conditions to remove the sulfinyl group without racemization.

- Advantages: High stereocontrol and versatility in incorporating diverse aryl groups.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| Hydroxyl to triflate | Trifluoromethanesulfonic anhydride, Et3N | 0 °C | 1.5 h | Not specified | Activation for substitution |

| Nitrile reduction | Catalytic hydrogenation or LiAlH4 | RT to reflux | 4-6 h | High | Requires careful quenching |

| Amine acylation | Acid chloride/anhydride, Et3N | RT | Overnight | High | Formation of amide bond |

| Rh-catalyzed addition | Rh(acac)(coe)2, dppbenz, arylboronic acids | RT | Several h | 50-92 | Stereoselective α-amino acid synthesis |

| Salt formation | HCl addition | 0 °C to RT | 2-3 h | Quantitative | Formation of hydrochloride salt |

Purification and Characterization

- Purification: Flash column chromatography on silica gel is commonly used, employing solvent systems such as ethyl acetate/hexanes or petroleum ether/ethyl acetate mixtures.

- Salt formation: The free base amide is converted to its hydrochloride salt by treatment with concentrated hydrochloric acid, often at low temperature to precipitate the product.

- Characterization: Confirmed by NMR spectroscopy, mass spectrometry, and X-ray crystallography for stereochemical assignments.

Summary of Key Research Findings

- The use of triflate intermediates enhances the efficiency of nucleophilic substitution steps.

- Catalytic hydrogenation and LiAlH4 reductions are effective for converting nitriles to primary amines without significant side reactions.

- Acylation with activated carboxylic acids is a robust method to introduce the tert-butyl amide functionality.

- Chiral auxiliary methods such as N-tert-butanesulfinyl imines provide stereoselective routes to α-amino acid derivatives, which can be further transformed into the target compound.

- Formation of the hydrochloride salt improves compound stability and facilitates isolation.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 2-amino-N-(tert-butyl)-3-phenylpropanamide hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via amidation reactions using carbodiimide coupling agents (e.g., dicyclohexylcarbodiimide or diisopropylcarbodiimide) in solvents like DMF or DCM under inert atmospheres. For example, analogous syntheses (e.g., 2-amino-N-(3-chloropropyl)-3-phenylpropanamide) achieved yields of 40–61% by optimizing stoichiometry, solvent choice, and temperature . Key steps include activating the carboxylic acid group (e.g., Boc-protected amino acids) and coupling with tert-butylamine derivatives. Purification via crystallization or filtration is critical to remove byproducts like urea derivatives .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Characterization typically involves:

- Nuclear Magnetic Resonance (NMR) : and NMR to verify backbone structure and stereochemistry.

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight and purity (e.g., deviations < 2 ppm).

- Elemental Analysis : Validation of elemental composition (C, H, N, Cl).

For example, related compounds with tert-butyl groups and aromatic substituents were validated using these techniques .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store at 2–8°C in airtight, light-protected containers. Hydrochloride salts are hygroscopic; desiccants like silica gel should be used. For long-term stability (>6 months), lyophilization and storage under nitrogen are advised .

Advanced Research Questions

Q. How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved during structural analysis?

- Methodological Answer : Contradictions may arise from dynamic processes (e.g., rotameric equilibria of the tert-butyl group) or impurities. Strategies include:

- Variable Temperature NMR : To identify temperature-dependent shifts caused by conformational changes.

- 2D NMR (COSY, HSQC) : To assign coupling pathways and distinguish overlapping signals.

- Spiking with Authentic Standards : For impurity identification.

For instance, tert-butyl-containing analogs often require these techniques due to steric hindrance effects .

Q. What strategies improve yield in large-scale synthesis while maintaining purity?

- Methodological Answer : Scale-up challenges include heat dissipation and mixing efficiency. Solutions:

- Flow Chemistry : Enables precise control of reaction parameters (e.g., temperature, residence time).

- Solid-Phase Synthesis : Reduces purification steps for intermediates.

- Design of Experiments (DoE) : Statistical optimization of variables (e.g., solvent ratio, catalyst loading).

Industrial-scale syntheses of similar compounds use reactors with high shear mixing and fractional crystallization for >95% purity .

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Molecular Docking : Predict binding affinity to target proteins (e.g., enzymes or receptors).

- QSAR Models : Correlate structural features (e.g., tert-butyl hydrophobicity, phenyl ring electronics) with activity.

- DFT Calculations : Optimize geometries and assess stability of proposed derivatives.

Studies on related propanamide derivatives have used these approaches to prioritize synthetic targets .

Q. What analytical techniques are suitable for detecting degradation products under stress conditions?

- Methodological Answer :

- HPLC-MS/MS : Identifies degradation pathways (e.g., hydrolysis of the amide bond).

- Forced Degradation Studies : Expose the compound to heat, light, or acidic/alkaline conditions.

- Stability-Indicating Methods : Develop HPLC protocols with baseline separation of degradation peaks.

For example, analogs with similar hydrochlorides showed oxidative degradation under UV light, detected via reverse-phase HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。